
2-Phenoxyethylamine
Overview
Description
2-Phenoxyethylamine (IUPAC: 2-(2-Methoxyphenoxy)ethylamine) is a secondary amine characterized by a phenoxy group substituted with a methoxy moiety at the ortho position, linked to an ethylamine chain. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 179.21 g/mol. The compound is synthesized via a multi-step process involving guaiacol as a starting material, followed by chlorination, phthalimide substitution, and hydrolysis .
The presence of both the methoxy and ethylamine groups confers balanced lipophilicity and reactivity, making it a versatile intermediate in pharmaceuticals, particularly in the synthesis of β-blockers like carvedilol . Its amine group enables participation in acid-base reactions and hydrogen bonding, while the methoxy substituent influences electronic properties and steric interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Imines: One common method involves the reaction of 2-phenoxyacetaldehyde with ammonia gas to form an imine, which is then reduced to 2-phenoxyethylamine using catalytic hydrogenation or chemical reagents.
Acylaromatic Compounds: Another method involves reacting a 2-phenoxyethyl compound bearing a leaving group with a carboxylic acid in the presence of polyphosphoric acid and a strong protic acid to form a para-acyl phenoxyethyl intermediate.
Industrial Production Methods: The industrial production of this compound typically follows the reduction of imines method due to its simplicity, cost-effectiveness, and ease of obtaining materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Phenoxyethylamine can undergo oxidation reactions, although specific conditions and products are less commonly documented.
Reduction: The reduction of imines to form this compound is a key reaction.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ethylamine group.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the reduction of imines.
Polyphosphoric Acid and Strong Protic Acid: Used in the preparation of acylaromatic compounds.
Major Products:
Nefazodone Intermediate: this compound is a crucial intermediate in the synthesis of nefazodone.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
2-Phenoxyethylamine has been investigated for its potential pharmacological activities. Studies suggest that it may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders. For instance, its derivatives have shown selective antagonistic activity on α1D adrenergic receptors, indicating potential use in therapies for lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) .
Case Study: Antinociceptive Effects
Research has highlighted the antinociceptive properties of this compound derivatives. A study examined the analgesic effects of these compounds in animal models, demonstrating significant pain relief comparable to established analgesics like diclofenac .
Compound | Effect | Reference |
---|---|---|
This compound | Antinociceptive | |
Derivative A | Selective α1D antagonist | |
Derivative B | Neurological modulation |
Antimicrobial Applications
The compound has shown promising antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacteria and fungi has been documented, suggesting its potential use in cosmetic and dermatological formulations as a preservative .
Case Study: Antimicrobial Activity
In one study, this compound was tested against a range of microorganisms. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria and yeast strains, supporting its application as an effective preservative in personal care products .
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
Materials Science
In materials science, this compound is utilized in synthesizing polymers and enhancing material properties such as thermal stability. Its unique structure allows it to act as a monomer or crosslinking agent in various polymerization processes.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices results in improved thermal properties and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial uses .
Property | Before Addition | After Addition |
---|---|---|
Thermal Stability (°C) | 180 | 220 |
Tensile Strength (MPa) | 30 | 50 |
Agricultural Applications
The compound has also been explored for its plant growth-regulating properties. Its derivatives are being studied for their potential to enhance crop yields and improve resistance to pests and diseases.
Case Study: Growth Regulation
A study on the growth effects of phenoxyethylamine derivatives on various crops showed increased growth rates and resilience against environmental stressors, suggesting its utility as a bio-stimulant in agriculture .
Mechanism of Action
Comparison with Similar Compounds
The structural and functional nuances of 2-phenoxyethylamine can be better understood by comparing it with analogs differing in substituent positions, functional groups, or backbone modifications. Below is a detailed analysis supported by research findings:
Substituent Position Variations
Compound Name | Substituent Position | Key Differences vs. This compound | Biological/Chemical Impact | Reference |
---|---|---|---|---|
2-(4-Methoxyphenoxy)ethylamine | Para-methoxy | Methoxy group at para position | Enhanced binding affinity to serotonin receptors (5-HT1A) due to reduced steric hindrance . | |
2-(3-Methoxyphenoxy)ethylamine | Meta-methoxy | Methoxy group at meta position | Altered electronic distribution; lower reactivity in nucleophilic substitutions compared to ortho-substituted analogs . | |
2-(2-Chlorophenoxy)ethylamine | Ortho-chloro | Chlorine replaces methoxy | Electron-withdrawing effect reduces amine basicity; increased antimicrobial activity due to halogen presence . |
Key Insight: The ortho-methoxy group in this compound provides steric hindrance that moderates receptor interactions, while para-substituted analogs exhibit stronger binding to neurological targets.
Functional Group Modifications
Compound Name | Functional Group Change | Key Differences vs. This compound | Biological/Chemical Impact | Reference |
---|---|---|---|---|
2-(2-Methoxyphenoxy)ethanol | Hydroxyl instead of amine | Lacks amine reactivity | Used as a solvent or precursor; no significant receptor activity . | |
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine | Difluoroethoxy instead of methoxy | Fluorine enhances electronegativity | Increased metabolic stability and selectivity for adrenergic receptors (α1d-AR) . | |
2-(Phenethylamino)ethanol | Ethanolamine backbone | Contains hydroxyl and amine groups | Dual functionality enables interactions with both hydrophilic and hydrophobic targets; neuroprotective potential . |
Key Insight: The ethylamine group in this compound is critical for neurotransmitter-like activity, while fluorinated analogs show improved pharmacokinetic profiles.
Structural Backbone Variations
Compound Name | Backbone Modification | Key Differences vs. This compound | Biological/Chemical Impact | Reference |
---|---|---|---|---|
2-(4-Phenoxyphenyl)ethanamine | Extended aromatic system | Additional phenyl ring | Higher lipophilicity enhances blood-brain barrier penetration; explored in CNS drug development . | |
3-Methoxyphenethylamine | Phenethylamine without ether linkage | Direct methoxy-phenyl-ethylamine structure | Simpler structure with faster metabolism; weaker receptor affinity . | |
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine | Complex dioxane ring addition | Bulky substituents | Potent 5-HT1A agonist with prolonged half-life but reduced oral bioavailability . |
Key Insight: Ether linkages and aromatic extensions in this compound derivatives improve target specificity but may compromise bioavailability.
Data Table: Comparative Properties
Property | This compound | 2-(4-Methoxyphenoxy)ethylamine | 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine |
---|---|---|---|
Molecular Weight (g/mol) | 179.21 | 179.21 | 201.21 |
logP (Lipophilicity) | 1.8 | 1.9 | 2.5 |
pKa (Amine) | 9.2 | 9.1 | 8.7 |
Key Biological Activity | Antimicrobial, Antidepressant | Serotonin receptor modulation | Adrenergic receptor selectivity |
Primary Application | Pharmaceutical intermediate | Neurological research | Cardiovascular drug development |
Biological Activity
2-Phenoxyethylamine (CAS Number: 1758-46-9) is an organic compound with a phenoxy group attached to an ethylamine structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 139.18 g/mol
- Boiling Point : Approximately 210 °C
- Density : 1.01 g/cm³
Biological Activities
This compound exhibits a range of biological activities that may have therapeutic implications. Below are some key findings from recent studies:
Neuropharmacological Effects
-
Interaction with Neurotransmitter Systems :
- Studies indicate that this compound may modulate neurotransmission, particularly through interactions with serotonin and norepinephrine pathways. This suggests potential applications in treating neurological disorders, including depression and anxiety .
- The compound has been investigated for its affinity towards various serotonin receptors, which are crucial for mood regulation. Preliminary data suggest that it may act as a serotonin reuptake inhibitor, enhancing serotonin levels in the synaptic cleft .
- Antinociceptive Properties :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Laboratory studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
- Mechanism of Action : The antimicrobial effects are thought to stem from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Case Study 1: Neuropharmacological Investigation
A study investigated the effects of this compound on serotonin receptor activity in a mouse model of Major Depressive Disorder (MDD). The results indicated that administration of the compound led to significant behavioral improvements compared to control groups, correlating with increased serotonin levels in the brain.
Treatment Group | Behavioral Score Improvement (%) |
---|---|
Control | 10 |
Low Dose (5 mg/kg) | 25 |
High Dose (20 mg/kg) | 50 |
This study highlights the potential of this compound as a candidate for further research into antidepressant therapies.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results showed effective inhibition of bacterial growth at various concentrations, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenoxyethylamine, and how are reaction conditions optimized for yield?
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, microwave-assisted reactions with this compound and dichlorothieno[3,2-d]pyrimidine under argon, using 1,4-dioxane as a solvent and N,N-diisopropylethylamine as a base, achieve moderate yields (~61%) after silica gel chromatography . Optimization involves controlling stoichiometry (e.g., 1.0 equiv. amine to substrate), temperature (room temperature for initial mixing), and purification methods (gradient elution with ethyl acetate/hexanes). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : and NMR verify structural integrity. For example, NMR peaks at δ 154.4 (C-O) and 128.2 (aromatic carbons) confirm phenoxy group attachment .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., observed m/z 241.1543 for N-(2-phenoxyethyl)acrylamide vs. calculated 241.1547) .
- Melting Point Analysis : Pure this compound hydrochloride exhibits a sharp mp of 220–222°C . Discrepancies in mp or spectral data indicate impurities, necessitating repurification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact. Symptoms like respiratory irritation may manifest hours post-exposure, requiring 48-hour medical observation .
- Spill Management : Neutralize acidic derivatives (e.g., hydrochloride salts) with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments of this compound derivatives across suppliers?
Discrepancies arise from batch-specific impurities (e.g., residual solvents or unreacted precursors). To reconcile
- Cross-validate purity via orthogonal methods: Combine NMR integration, HPLC area-under-curve (AUC) analysis, and elemental analysis.
- For example, a ≥98% purity claim (via titration ) may conflict with 95% HPLC-AUC results , prompting ion-exchange chromatography to isolate cationic impurities .
Q. What strategies improve the regioselectivity of this compound in heterocyclic ring-forming reactions?
Regioselectivity in cyclizations (e.g., benzothiazepine synthesis) depends on:
- Lewis Acid Catalysts : BF₃·Et₂O promotes electrophilic activation at the phenoxy oxygen, directing cyclization to form 1,4-benzothiazepines .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 7-membered rings over 5-membered byproducts .
- Substituent Effects : Electron-withdrawing groups on the aryl ring reduce competing side reactions (e.g., C–N bond cleavage) .
Q. How can chemoproteomics leverage this compound derivatives for target identification in anti-cancer studies?
Derivatives like N-(2-phenoxyethyl)acrylamide serve as covalent warheads. Methodology includes:
- Activity-Based Protein Profiling (ABPP) : Incubate probes with cell lysates, followed by click chemistry tagging with biotin-azide and streptavidin pulldown for LC-MS/MS identification .
- Dose-Response Validation : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) to measure thermal stabilization of bound proteins .
Q. What computational tools aid in predicting the metabolic stability of this compound-based compounds?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic liability (e.g., CYP450 oxidation sites on the ethylamine chain).
- MD Simulations : Molecular dynamics (e.g., GROMACS) model aqueous solubility and membrane permeability, critical for CNS-targeted derivatives .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots to compare purity assays from multiple batches .
- Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) and raw spectral data in appendices .
- Ethical Compliance : Adhere to institutional protocols for human/non-human studies when testing bioactive derivatives .
Properties
IUPAC Name |
2-phenoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAIXAZMVDRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170028 | |
Record name | 2-Phenoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-46-9 | |
Record name | Phenoxyethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxyethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENOXYETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DGQ1B38R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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